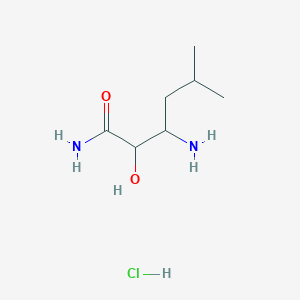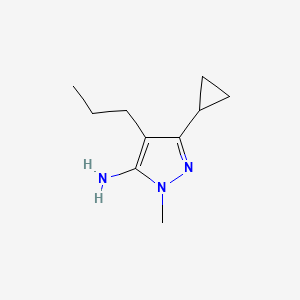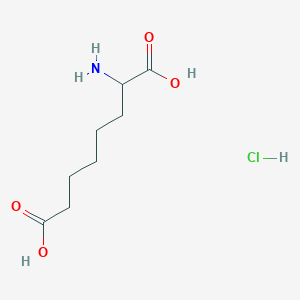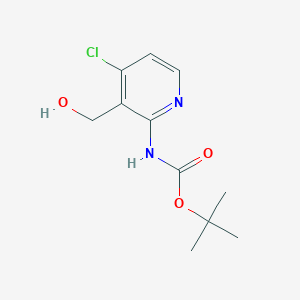![molecular formula C8H10N4O B13090373 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-b][1,2,4]triazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-b][1,2,4]triazine scaffold is known for its biological activity and ability to interact with various molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones under specific conditions. For example, an I2-mediated annulation of 2-amino-1,3,5-triazines and ketones can be used to form the imidazo[1,2-b][1,2,4]triazine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazo[1,2-b][1,2,4]triazine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product would be the reduced form of the imidazo[1,2-b][1,2,4]triazine core.
Substitution: The major products would be the substituted derivatives of the triazine ring.
Aplicaciones Científicas De Investigación
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it can act as an agonist or antagonist at certain receptors, or it can inhibit specific enzymes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Another heterocyclic compound with a similar core structure.
Imidazo[2,1-b][1,3]thiazine: A related compound with a sulfur atom in the ring.
Uniqueness
2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-imidazo[1,2-b][1,2,4]triazin-7-ylpropan-2-ol |
InChI |
InChI=1S/C8H10N4O/c1-8(2,13)6-5-10-7-9-3-4-11-12(6)7/h3-5,13H,1-2H3 |
Clave InChI |
QRERGDSWWGRYJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=C2N1N=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)

![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)








